molecular formula C3H2BF6K B1461199 Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate CAS No. 2144763-11-9

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate

Cat. No.: B1461199
CAS No.: 2144763-11-9
M. Wt: 201.95 g/mol
InChI Key: YODISBMHPQHSEO-UHFFFAOYSA-N
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Description

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is a versatile chemical compound with the molecular formula C₃H₂BF₆K and a molecular weight of 201.95 g/mol. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions, due to its unique structure that includes a trifluoroborate anion and a trifluoropropenyl group.

Preparation Methods

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate can be synthesized through various methods. One common synthetic route involves the reaction of allyl trifluoroborate with potassium hydroxide in an organic solvent, followed by crystallization and purification . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Lewis Acid-Base Reactions: Due to the Lewis acidic nature of the trifluoroborate anion, it can react with Lewis bases to form complexes.

    Nucleophilic Addition Reactions: The double bond in the trifluoropropenyl group is susceptible to nucleophilic addition reactions under appropriate conditions.

    Cross-Coupling Reactions: Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is particularly effective in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with various organic electrophiles in the presence of palladium catalysts.

Scientific Research Applications

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate is widely used in scientific research due to its ability to introduce functionalized alkene groups into organic molecules. Its applications include:

    Organic Synthesis: It serves as a precursor for carbon-carbon bond formation, making it valuable in constructing complex organic molecules.

    Catalysis: The compound is used in various catalytic processes, enhancing reaction efficiency and selectivity.

    Material Science: It contributes to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate involves its role as a Lewis acid due to the empty p-orbital on the boron atom. The trifluoropropenyl group, with its double bond and fluorine atoms, affects the reactivity of the molecule, enabling it to participate in various organic reactions.

Comparison with Similar Compounds

Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate can be compared with other trifluoroborate salts, such as:

    Potassium trifluoroborate: Similar in structure but lacks the trifluoropropenyl group, making it less versatile in certain reactions.

    Potassium allyltrifluoroborate: Contains an allyl group instead of the trifluoropropenyl group, leading to different reactivity and applications.

This compound’s unique structure, particularly the presence of the trifluoropropenyl group, distinguishes it from other similar compounds and enhances its utility in various chemical processes.

Properties

IUPAC Name

potassium;trifluoro(3,3,3-trifluoroprop-1-en-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BF6.K/c1-2(3(5,6)7)4(8,9)10;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODISBMHPQHSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BF6K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144763-11-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144763-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(3,3,3-trifluoroprop-1-en-2-yl)borate
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